2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo-triazolo-pyrimidine core substituted with tert-butylphenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-tert-butylphenylhydrazine and 3,4-dimethylphenylhydrazine can be reacted with suitable aldehydes or ketones to form intermediate hydrazones. These hydrazones can then undergo cyclization reactions in the presence of catalysts like palladium acetate and bases such as sodium acetate to form the desired pyrazolo-triazolo-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Uniqueness
What sets 2-(4-tert-butylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart from similar compounds is its specific substitution pattern on the pyrazolo-triazolo-pyrimidine core. This unique arrangement of tert-butylphenyl and dimethylphenyl groups imparts distinct electronic and steric properties, making it particularly suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H24N6 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H24N6/c1-15-6-11-19(12-16(15)2)30-22-20(13-26-30)23-27-21(28-29(23)14-25-22)17-7-9-18(10-8-17)24(3,4)5/h6-14H,1-5H3 |
InChI Key |
PRCOBLYNIYVKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
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